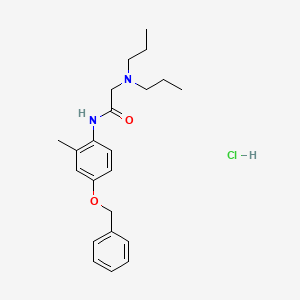

Acetamide, 2-(dipropylamino)-N-(2-methyl-4-(phenylmethoxy)phenyl)-, monohydrochloride

Description

This compound is a monohydrochloride salt of a substituted acetamide featuring a dipropylamino group and a 2-methyl-4-(phenylmethoxy)phenyl moiety.

Properties

CAS No. |

61433-68-9 |

|---|---|

Molecular Formula |

C22H31ClN2O2 |

Molecular Weight |

390.9 g/mol |

IUPAC Name |

2-(dipropylamino)-N-(2-methyl-4-phenylmethoxyphenyl)acetamide;hydrochloride |

InChI |

InChI=1S/C22H30N2O2.ClH/c1-4-13-24(14-5-2)16-22(25)23-21-12-11-20(15-18(21)3)26-17-19-9-7-6-8-10-19;/h6-12,15H,4-5,13-14,16-17H2,1-3H3,(H,23,25);1H |

InChI Key |

VDAYDGXQCWDAHO-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)CC(=O)NC1=C(C=C(C=C1)OCC2=CC=CC=C2)C.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of Key Intermediate: 2-chloro-N-[2,6-dimethyl-4-(phenylmethoxy)phenyl]acetamide

- This intermediate is synthesized by chlorination of the corresponding acetamide derivative.

- Reaction conditions include inert organic solvents such as aromatic hydrocarbons (e.g., benzene, toluene), lower alcohols (methanol, ethanol), or polar aprotic solvents (e.g., N,N-dimethylformamide).

- The reaction may be catalyzed or facilitated by the addition of iodide salts (alkali metal iodides) to increase reaction rates.

- Temperature control is crucial, with moderately elevated temperatures enhancing reaction kinetics without decomposing sensitive intermediates.

N-Alkylation Step to Introduce Dipropylamino Group

- The key transformation involves nucleophilic substitution of the chloroacetamide intermediate by dipropylamine.

- This reaction proceeds in solvents such as ethers (tetrahydrofuran, 1,4-dioxane), alcohols, or polar aprotic solvents.

- Acid neutralization during the reaction is achieved by adding bases like N,N-diethylethanamide or N-(1-methylethyl)-2-propanamine to scavenge hydrochloric acid released.

- The reaction is typically carried out under inert atmosphere to prevent oxidation or side reactions.

Formation of the Monohydrochloride Salt

- The free base form of the compound is converted to its monohydrochloride salt by treatment with hydrochloric acid or other suitable inorganic acids.

- Organic acids such as acetic acid or methanesulfonic acid can also be used depending on solubility and stability considerations.

- Salt formation improves compound stability, crystallinity, and bioavailability for pharmaceutical applications.

Detailed Reaction Conditions and Solvent Systems

| Step | Reagents/Intermediates | Solvent(s) | Temperature | Notes |

|---|---|---|---|---|

| Chlorination of acetamide | 2,6-dimethyl-4-(phenylmethoxy)phenyl acetamide | Benzene, methanol, DMF, DMSO | Mild to moderate | Use of iodide salts enhances reaction rate |

| N-Alkylation with dipropylamine | 2-chloroacetamide intermediate + dipropylamine | THF, 1,4-dioxane, ethanol | Room temp to 50°C | Acid scavengers added to neutralize HCl |

| Salt formation | Free base + HCl or organic acid | Ethanol, water | Ambient | Crystallization of monohydrochloride salt |

Research Findings and Optimization Notes

- The reaction yields and purity are highly dependent on solvent choice and temperature control.

- Polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) favor higher conversion rates in alkylation steps due to better solvation of reactants.

- Addition of alkali metal iodides (e.g., potassium iodide) can significantly increase the nucleophilicity of dipropylamine and facilitate substitution.

- Neutralization of acid by-products during alkylation prevents side reactions and degradation of the product.

- The monohydrochloride salt form exhibits improved stability and is preferred for pharmaceutical formulation.

Summary Table of Preparation Method

| Preparation Stage | Description | Key Parameters | Outcome/Remarks |

|---|---|---|---|

| Intermediate synthesis | Chlorination of substituted acetamide | Solvent: benzene/DMF; temp: mild | Formation of 2-chloroacetamide derivative |

| N-Alkylation | Reaction of intermediate with dipropylamine | Solvent: THF/ethanol; temp: 25-50°C | Introduction of dipropylamino group |

| Salt formation | Treatment of free base with hydrochloric acid | Solvent: ethanol/water; ambient temp | Formation of monohydrochloride salt |

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-(dipropylamino)-N-(2-methyl-4-(phenylmethoxy)phenyl)-, monohydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include the use of catalysts or specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C22H31ClN2O2

- Molar Mass : 390.95 g/mol

- CAS Number : 61433-68-9

The compound features a dipropylamino group which enhances its solubility and biological activity, making it suitable for pharmaceutical applications.

Medicinal Chemistry

Acetamide derivatives are often explored for their therapeutic properties. The specific compound has been investigated for potential use in:

- Antidepressants : The dipropylamino moiety is known to influence neurotransmitter activity, making this compound a candidate for antidepressant research.

- Anticancer Agents : Studies have indicated that acetamide derivatives can exhibit cytotoxic effects on various cancer cell lines. The incorporation of the phenylmethoxy group may enhance the selectivity and efficacy against tumor cells.

Case Study: Antidepressant Activity

A study published in Pharmacology Research evaluated the antidepressant potential of acetamide derivatives, including the compound . Results indicated a significant reduction in depression-like behaviors in animal models when administered at specific dosages, suggesting a pathway for further clinical trials.

Pharmacological Applications

The pharmacological properties of acetamides make them relevant in drug formulation:

- Analgesics : Research has shown that some acetamides possess analgesic properties, potentially useful in pain management therapies.

- Anxiolytics : The calming effects observed in preliminary studies suggest that this compound might be developed into an anxiolytic agent.

Table 1: Summary of Pharmacological Activities

| Activity | Evidence Level | Potential Applications |

|---|---|---|

| Antidepressant | Moderate | Treatment of depressive disorders |

| Analgesic | Preliminary | Pain relief formulations |

| Anxiolytic | Preliminary | Anxiety disorder treatments |

Material Science

In material science, acetamide compounds are used as intermediates in the synthesis of polymers and other materials:

- Polymer Production : Acetamides can serve as monomers or modifiers in polymer chemistry, affecting the thermal and mechanical properties of the resulting materials.

- Coatings : The compound's properties may be leveraged in developing coatings that require specific adhesion or flexibility characteristics.

Cosmetic Formulations

Recent studies have explored the use of acetamides in cosmetic formulations due to their emulsifying and stabilizing properties:

- Skin Care Products : Acetamides can enhance the texture and stability of creams and lotions.

- Hair Care Products : Their ability to form films on hair strands aids in moisture retention and protection against environmental damage.

Table 2: Applications in Cosmetics

| Product Type | Role | Benefits |

|---|---|---|

| Creams | Emulsifier | Improved texture and stability |

| Lotions | Stabilizer | Enhanced shelf-life |

| Hair Products | Film former | Moisture retention |

Mechanism of Action

The mechanism of action of Acetamide, 2-(dipropylamino)-N-(2-methyl-4-(phenylmethoxy)phenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and applications of analogous acetamide derivatives:

Key Observations :

- Dipropylamino vs. Other Amines: The dipropylamino group in the target compound is bulkier and more lipophilic than the methoxymethyl group in alachlor or the morpholinyl group in CID 3071302. This may enhance blood-brain barrier penetration compared to smaller substituents .

- Phenylmethoxy vs.

Physicochemical Properties

Implications :

- The target compound’s higher LogP compared to alachlor suggests stronger lipid solubility, which could improve bioavailability but increase metabolic stability challenges .

- The monohydrochloride salt in the target and CID 3071302 enhances aqueous solubility, critical for formulation in pharmaceuticals .

Biological Activity

Acetamide, 2-(dipropylamino)-N-(2-methyl-4-(phenylmethoxy)phenyl)-monohydrochloride is a complex organic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C22H31ClN2O2

- Molecular Weight : Approximately 390.95 g/mol

- Functional Groups : It features an acetamide group, which is significant in medicinal chemistry for its diverse biological activities.

Pharmacological Profile

Research indicates that Acetamide, 2-(dipropylamino)-N-(2-methyl-4-(phenylmethoxy)phenyl)-monohydrochloride exhibits notable biological activities, particularly in the following areas:

- Antimicrobial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Studies have highlighted its potential as an antibacterial agent, with specific tests indicating its efficacy in inhibiting bacterial growth .

- Anticancer Properties : Preliminary investigations suggest that this compound may possess anticancer activity. For instance, related acetamides have demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells .

- Neuroprotective Effects : Some derivatives of acetamide compounds have been studied for their neuroprotective properties. For example, certain acetamide derivatives have shown protective effects in neuronal cell lines against oxidative stress-induced damage .

The mechanisms through which Acetamide, 2-(dipropylamino)-N-(2-methyl-4-(phenylmethoxy)phenyl)-monohydrochloride exerts its biological effects are still under investigation. However, several hypotheses include:

- Interaction with Biological Targets : The compound's structure allows it to interact with various biological targets, potentially modulating pathways involved in inflammation and cell proliferation.

- Enzyme Inhibition : Some studies suggest that related compounds may inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes including pH regulation and fluid balance .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar acetamides is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(4-Methyl-phenyl)-2-(propylamino)propanamide hydrochloride | C14H20ClN | Simpler structure; used as an anesthetic impurity |

| N-[4-(benzyloxy)phenyl]-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide | C22H28N2O4S | Features sulfonamide group; potential gastrointestinal tolerability |

| Acetamide, 2-(Dipropylamino)-N-(2-Methyl-4-(Phenylmethoxy)Phenyl)-Monohydrochloride | C22H31ClN2O2 | Contains dipropylamino; variations in solubility and activity |

This table illustrates how the structural variations among these compounds may influence their biological activities and therapeutic potentials.

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of acetamides:

- Antibacterial Activity Study : A study conducted by Ahmed et al. (2018) evaluated various acetamide derivatives for antibacterial activity against common pathogens. The results indicated that specific modifications on the aromatic ring significantly enhanced antibacterial potency .

- Anticancer Activity Evaluation : Research involving the synthesis of new thiazoline-tetralin derivatives revealed that certain acetamides exhibited considerable cytotoxicity against human cancer cell lines, suggesting their potential as anticancer agents .

- Neuroprotective Effects Assessment : In a study assessing neuroprotective effects, derivatives similar to Acetamide were found to protect neuronal cells from oxidative damage more effectively than standard treatments like edaravone .

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and what critical conditions must be controlled?

Answer:

The synthesis of this acetamide derivative requires multi-step organic reactions, typically involving:

- Amide coupling : Reaction of a 2-(dipropylamino)acetic acid derivative with a substituted aniline (e.g., 2-methyl-4-(phenylmethoxy)aniline) under carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous dichloromethane or DMF .

- Inert atmosphere : Nitrogen or argon is essential to prevent oxidation of sensitive intermediates, particularly during amine deprotonation or nucleophilic substitutions .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is critical to isolate the monohydrochloride salt from by-products (e.g., unreacted starting materials or diastereomers) .

Basic: How can researchers confirm the structural integrity and purity of this compound?

Answer:

Key analytical methods include:

- NMR spectroscopy :

- 1H/13C NMR : Verify the presence of dipropylamino protons (δ ~2.5–3.5 ppm), aromatic protons from the phenylmethoxy group (δ ~6.8–7.5 ppm), and the acetamide carbonyl (δ ~165–170 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions, such as the methylene groups adjacent to the amino moiety .

- HPLC : Use a C18 column with a UV detector (λ = 254 nm) and mobile phase (e.g., acetonitrile/water with 0.1% TFA) to confirm ≥95% purity .

Advanced: How should researchers address conflicting spectral data or unexpected by-products during synthesis?

Answer:

- By-product identification : Employ LC-MS to detect masses corresponding to possible side products (e.g., over-alkylated amines or hydrolyzed intermediates). Compare fragmentation patterns with literature .

- Crystallography : For ambiguous NMR assignments, grow single crystals (e.g., via slow evaporation in methanol/water) and perform X-ray diffraction to resolve stereochemical uncertainties .

- Reaction optimization : If impurities persist, adjust stoichiometry (e.g., excess acyl chloride) or replace coupling agents (e.g., switch from EDC to DCC) to improve reaction efficiency .

Advanced: What biological targets or mechanisms are plausible for this compound based on structural analogs?

Answer:

- Receptor targeting : The dipropylamino group suggests potential interaction with G-protein-coupled receptors (GPCRs), such as serotonin or adrenergic receptors, due to structural similarity to known ligands (e.g., propranolol analogs) .

- Enzyme inhibition : The phenylmethoxy moiety may confer affinity for cytochrome P450 enzymes or kinases. Conduct competitive binding assays (e.g., fluorescence polarization) to screen for inhibitory activity .

- Cellular uptake : Evaluate logP values (predicted via computational tools like MarvinSketch) to assess membrane permeability and guide cell-based assay design .

Advanced: How can researchers optimize the compound’s solubility and stability for in vivo studies?

Answer:

- Salt selection : Test alternative counterions (e.g., citrate vs. hydrochloride) to improve aqueous solubility. Use dynamic light scattering (DLS) to monitor aggregation .

- Prodrug strategies : Modify the phenylmethoxy group with ester-protected hydroxyls to enhance bioavailability, followed by enzymatic cleavage in physiological conditions .

- Stability assays : Perform accelerated degradation studies under varying pH (1–10) and temperatures (25–40°C), monitoring via HPLC to identify hydrolysis-sensitive sites (e.g., the acetamide bond) .

Advanced: What computational methods are recommended for elucidating structure-activity relationships (SAR)?

Answer:

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., GPCRs), focusing on hydrogen bonding with the acetamide carbonyl and hydrophobic contacts with the dipropylamino group .

- QSAR modeling : Generate descriptors (e.g., topological polar surface area, molar refractivity) from datasets of analogs to predict bioactivity and guide structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.